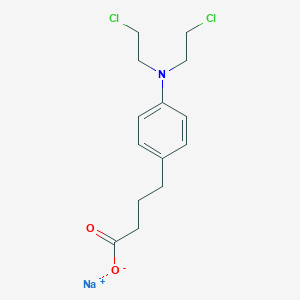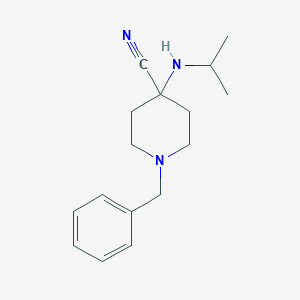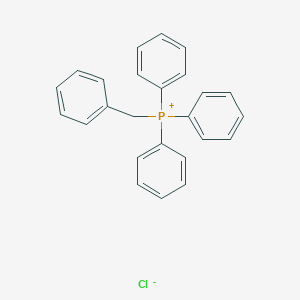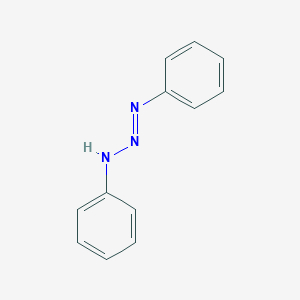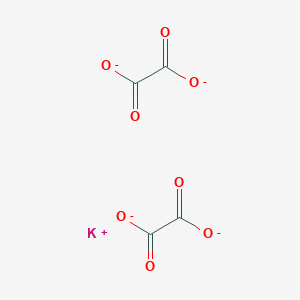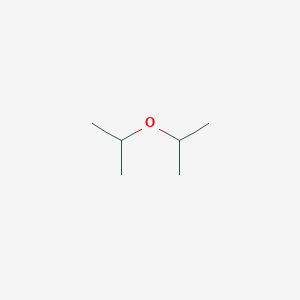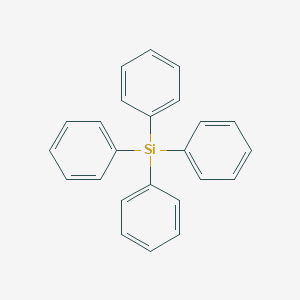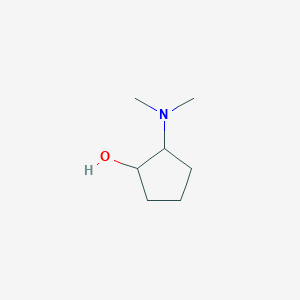
4-Pregnene-20,21-diol-3,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACH-1625, also known as Sovaprevir, is an experimental drug designed to treat the hepatitis C virus. It is under development by Achillion Pharmaceuticals and acts as a non-covalent, reversible inhibitor of the NS3 protease. This compound has shown high potency and specificity in preclinical studies and has received fast track status from the United States Food and Drug Administration .
Métodos De Preparación
ACH-1625 is synthesized through a series of chemical reactions involving linear peptidomimetic inhibitors. The synthetic route includes the formation of a cyclopropylsulfonyl carbamoyl group, a vinylcyclopropyl group, and a quinolinyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of these complex structures. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Análisis De Reacciones Químicas
ACH-1625 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions include derivatives with modified functional groups, which can enhance or alter the compound’s biological activity .
Aplicaciones Científicas De Investigación
ACH-1625 has been extensively studied for its antiviral activity against the hepatitis C virus. It has shown promising results in reducing viral load in patients with chronic hepatitis C genotype-1 infection. The compound is also being investigated for its potential use in combination therapies with other antiviral agents to improve treatment outcomes. Additionally, ACH-1625’s unique pharmacokinetic properties and high liver/plasma ratios make it a valuable candidate for further research in the field of infectious diseases .
Mecanismo De Acción
ACH-1625 exerts its effects by binding non-covalently to the NS3 protease of the hepatitis C virus. This binding inhibits the protease’s activity, preventing the virus from processing its polyprotein into functional viral proteins. As a result, the replication of the virus is halted, leading to a reduction in viral load. The molecular targets involved in this mechanism include the NS3 protease and its associated cofactors .
Comparación Con Compuestos Similares
ACH-1625 is unique in its high potency and specificity for the NS3 protease. Similar compounds include other NS3/4A protease inhibitors such as Telaprevir, Boceprevir, and Simeprevir. Compared to these compounds, ACH-1625 has shown better pharmacokinetic properties and a higher safety profile in preclinical studies. Additionally, its non-covalent binding mechanism provides a distinct advantage in terms of reversible inhibition and reduced risk of resistance development .
Conclusion
ACH-1625 represents a significant advancement in the treatment of hepatitis C virus infections. Its unique chemical structure, high potency, and favorable pharmacokinetic properties make it a promising candidate for further research and development. As studies continue, ACH-1625 may play a crucial role in improving treatment outcomes for patients with chronic hepatitis C.
If you have any more questions or need further details, feel free to ask!
Propiedades
Número CAS |
116-56-3 |
|---|---|
Fórmula molecular |
C21H30O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-(1,2-dihydroxyethyl)-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-16,18-19,22,25H,3-8,10-11H2,1-2H3/t14-,15-,16+,18?,19+,20-,21-/m0/s1 |
Clave InChI |
UJDLFLAJWMSLEB-RGCRHRMLSA-N |
SMILES isomérico |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(CO)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
SMILES canónico |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





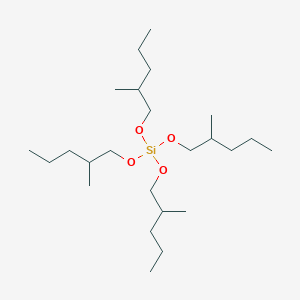
![3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B94809.png)

